N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide delineates the compound’s structural features with precision. The name derives from:

- Acetamide backbone : A 2-carbon chain with a terminal amide group.

- 2,2-dichloro substitution : Two chlorine atoms on the α-carbon of the acetamide.

- N-Allyl group : A propenyl substituent (-CH₂CH=CH₂) attached to the amide nitrogen.

- N-(3-(trifluoromethyl)phenyl) : A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position, bonded to the amide nitrogen.

The molecular formula C₁₂H₁₀Cl₂F₃NO (molecular weight: 312.11 g/mol) reflects these substituents. A breakdown of atomic composition reveals:

| Element | Quantity | Role in Structure |

|---|---|---|

| Carbon | 12 | Backbone and aromatic ring |

| Hydrogen | 10 | Saturation of bonds |

| Chlorine | 2 | Electron-withdrawing substituents |

| Fluorine | 3 | Trifluoromethyl group |

| Nitrogen | 1 | Amide functional group |

| Oxygen | 1 | Carbonyl oxygen |

This nomenclature distinguishes it from simpler acetamides by specifying the dual nitrogen-bound substituents and halogenation pattern.

Atomic Connectivity and Functional Group Identification

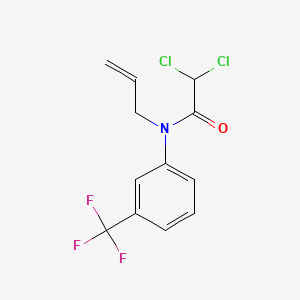

The compound’s structure comprises four distinct functional regions (Figure 1):

- Dichloroacetamide core : The α-carbon bears two chlorine atoms, creating a geminal dichloro configuration that enhances electrophilicity.

- N-Allyl group : Introduces steric bulk and potential sites for π-orbital conjugation with the amide.

- 3-(Trifluoromethyl)phenyl ring : Aromatic system with a strong electron-withdrawing -CF₃ group, influencing electronic distribution.

- Amide linkage : The -N(C=O)- group adopts partial double-bond character, restricting rotation and defining planar geometry.

Key bond lengths and angles (derived from crystallographic analogs):

Three-Dimensional Conformational Analysis

The compound exhibits a cis-conformational preference at the amide nitrogen, driven by:

- Allylic strain : The allyl group’s π-system repels the phenyl ring’s electron density, favoring a perpendicular arrangement.

- N-Alkylation effects : N-substitution disrupts resonance between the amide and phenyl ring, locking the conformation.

- Steric hindrance : The trifluoromethyl group’s bulk forces the phenyl ring orthogonal to the amide plane (Figure 2).

Rotational barriers about the N-C(phenyl) bond were computationally estimated at 12–15 kcal/mol using density functional theory (DFT). This high barrier prevents free rotation at room temperature, stabilizing the cis conformation. Comparative studies with N-H analogs (e.g., 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide) show trans-dominant geometries, highlighting alkylation’s conformational impact.

Comparative Structural Analysis with Related Acetamide Derivatives

Structural variations among dichloroacetamides significantly alter physicochemical properties (Table 1):

Key observations :

Properties

IUPAC Name |

2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWINJKYFUBEFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210138 | |

| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61219-95-2 | |

| Record name | 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61219-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061219952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Overview

Starting Materials : The main starting materials include 3-(trifluoromethyl)aniline and 2,2-dichloroacetyl chloride.

Reagents and Catalysts : Cuprous chloride and 2,2'-bipyridyl are commonly used as catalysts in the reaction process.

Reaction Conditions

The preparation generally follows these steps:

Formation of Dichloroacetamide :

- The reaction begins with the treatment of 3-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride in a suitable solvent such as dichloroethane.

- This reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion.

-

- Following the formation of the dichloroacetamide intermediate, an allylation step is performed to introduce the allyl group.

- This may involve the use of allylic halides or other allylation reagents under specific catalytic conditions.

Yield and Purification

- The final product is purified using techniques such as column chromatography or recrystallization to achieve a high degree of purity.

- Typical yields for this compound can vary but are often reported in the range of 60% to 80%, depending on the specific conditions employed.

In industrial settings, the synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is adapted for larger scale production. This often involves:

Continuous Flow Reactors : These systems allow for more efficient mixing and heat transfer, improving reaction rates and yields.

Automated Systems : Automation enhances reproducibility and safety in handling hazardous materials.

Scale-Up Considerations

When scaling up from laboratory to industrial production, factors such as reaction time, temperature control, and solvent recovery become critical to maintain product quality and minimize waste.

This compound can undergo various chemical reactions due to its functional groups:

Types of Reactions

Substitution Reactions : The compound can participate in nucleophilic substitutions due to the presence of the dichloroacetamide group.

Oxidation and Reduction : It can be oxidized or reduced under specific conditions using suitable reagents like potassium permanganate or lithium aluminum hydride.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines or thiols | Polar solvents (e.g., DMSO) |

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloroacetamide group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: The compound can act as a catalyst or a catalyst precursor in various organic reactions.

Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.

Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The dichloroacetamide group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Physicochemical Properties :

- Density: 1.382 g/cm³

- Boiling Point: 329.2°C

- Vapor Pressure: 0.000181 mmHg at 25°C

- Melting Point: 152.9°C .

Comparison with Structurally Similar Compounds

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Structural Similarities :

- Core acetamide group.

- Chlorine substituents.

Key Differences :

| Compound | Molecular Formula | Substituents | Applications |

|---|---|---|---|

| Target Compound | C₁₂H₁₀Cl₂F₃NO | Allyl, 3-(trifluoromethyl)phenyl | Research-stage |

| Alachlor (CAS: 15972-60-8) | C₁₄H₂₀ClNO₂ | Methoxymethyl, 2,6-diethylphenyl | Herbicide |

| Pretilachlor (CAS: 51218-49-6) | C₁₇H₂₆ClNO₂ | Propoxyethyl, 2,6-diethylphenyl | Herbicide |

Physicochemical Comparison :

Functional Implications :

N-Substituted 2-Arylacetamides

Examples :

Structural Comparison :

| Compound | Aromatic Ring | Nitrogen Substituent | Halogenation |

|---|---|---|---|

| Target Compound | 3-(Trifluoromethyl)phenyl | Allyl | 2,2-dichloro |

| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 2,6-Dichlorophenyl | Thiazolyl | None on acetamide |

| (E)-N-(2-(3-fluorostyryl)phenyl)acetamide | 3-Fluorostyryl | None | Fluorine on styryl |

Crystallographic Insights :

Trifluoromethylphenyl Derivatives

Example : N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (CAS: N/A) .

Comparison :

| Feature | Target Compound | N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide |

|---|---|---|

| Substituents | 3-Trifluoromethyl, allyl | 4-Chloro-2-trifluoromethyl |

| Molecular Weight | 312.11 | ~260 (estimated) |

| Halogenation | 2,2-dichloro | None on acetamide |

Functional Impact :

- The target’s dichloroacetamide group may enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions compared to the non-halogenated analog .

Biological Activity

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 312.12 g/mol. This compound has garnered attention due to its potential applications in pharmaceutical research and organic synthesis, primarily attributed to its unique chemical structure, which includes an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity:

- Allyl Group : Enhances reactivity and facilitates various chemical transformations.

- Dichloroacetamide Moiety : Imparts stability and allows for hydrogen bonding interactions with biological targets.

- Trifluoromethyl Group : Increases lipophilicity, aiding in membrane penetration and interaction with hydrophobic regions of proteins.

Antimicrobial Potential

This compound has been investigated for its antimicrobial properties. Although specific data on its efficacy against various pathogens is scarce, compounds with similar structures have demonstrated significant antibacterial activity.

- Antibacterial Activity : Compounds related to this compound have shown effectiveness against Gram-positive bacteria, indicating potential as a broad-spectrum antimicrobial agent.

Case Studies

- Antibacterial Screening : A study examining related compounds revealed that some exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species, suggesting that this compound may possess similar properties .

- Biofilm Inhibition : Research on similar compounds indicated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for this compound in combating biofilm-associated infections .

Applications in Pharmaceutical Research

This compound serves as an important intermediate in organic synthesis and has potential applications in drug development due to its unique structural features. Its ability to act as a building block for more complex molecules makes it valuable in creating new therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics comparing this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| This compound | C₁₂H₁₀Cl₂F₃NO | 312.12 g/mol | Unique combination of allyl, dichloroacetamide, and trifluoromethyl groups |

| 2,2-Dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide | C₁₂H₁₀Cl₂F₃NO | 312.12 g/mol | Similar structure but lacks specific reactivity features |

| 3-Trifluoromethyl phenyl acetamides | Varies | Varies | Common use in pharmaceutical applications but less stability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves multi-step reactions starting with substituted anilines or acyl chlorides. For example, a related compound, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, was synthesized by reacting diphenylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane under controlled temperatures (273 K) with triethylamine as a base . Critical parameters include:

- Temperature control : Low temperatures minimize side reactions.

- Reagent stoichiometry : Equimolar ratios of acyl chloride and aniline derivatives.

- Workup : Extraction with dichloromethane and washing with NaHCO₃ to remove acidic impurities.

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral data interpreted?

- Key Techniques :

- NMR : ¹H and ¹³C NMR identify protons and carbons adjacent to electron-withdrawing groups (e.g., trifluoromethyl, dichloroacetamide). For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal near -60 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₂H₁₀Cl₂F₃NO; exact mass 316.01 g/mol) .

Q. How is the molecular geometry of this compound determined, and what structural features influence its reactivity?

- Crystallography : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and the acetamide group. For example, in a related compound, the dihedral angle between the acetamide group and the trifluoromethyl-substituted phenyl ring was 81.9°, indicating steric hindrance .

- Reactivity Drivers :

- Electron-withdrawing groups (Cl, CF₃) increase electrophilicity at the acetamide carbonyl.

- Allyl group : Participates in radical or nucleophilic reactions due to unsaturated bonds .

Advanced Research Questions

Q. How are hydrogen-bonding networks and intermolecular interactions analyzed in the crystal lattice?

- Methodology : X-ray crystallography combined with Hirshfeld surface analysis identifies N–H···O and C–H···O interactions. For example, N–H···O hydrogen bonds in N-(3-chloro-4-fluorophenyl)acetamide derivatives form infinite chains along the crystallographic axis, stabilizing the lattice . Weak interactions (e.g., C–H···Cl) are quantified using distance-angle heatmaps .

Q. What computational approaches are used to predict reaction pathways for synthesizing derivatives?

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states and intermediates. For instance, reaction path searches for similar acetamides use B3LYP/6-31G(d) to model cyclization steps with POCl₃ .

- Machine Learning : Data from analogous reactions (e.g., substituent effects on yields) train models to predict optimal conditions (solvent, catalyst) for new derivatives .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Case Study : If NMR suggests a planar amide group, but crystallography shows a twisted conformation:

Dynamic Effects : Variable-temperature NMR assesses conformational flexibility (e.g., coalescence of signals).

Theoretical Validation : Compare DFT-calculated dihedral angles with crystallographic data .

Complementary Techniques : Pair solid-state IR (for crystal packing) with solution-state spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.